molecular formula C10H13ClN2O2 B13496983 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13496983
M. Wt: 228.67 g/mol
InChI Key: CSJUFMAWWUKSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole followed by the formation of the hydrochloride salt. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of the nitro group and the two methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3,3-dimethyl-5-nitro-1,2-dihydroindole;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10;/h3-5,11H,6H2,1-2H3;1H

InChI Key

CSJUFMAWWUKSRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.